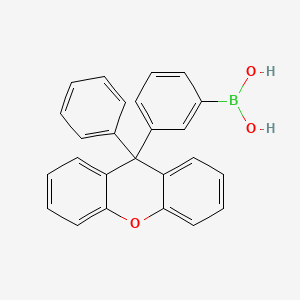![molecular formula C9H6F3N3O B12844300 1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)
1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a chemical compound with the molecular formula C8H6F3NO It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrazolo[4,3-b]pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone typically involves the reaction of 2-trifluoromethyl-5-bromopyridine with sec-butyllithium in an ether solvent at -78°C. This is followed by the addition of N,N-dimethylaminoacetamide, which results in the formation of the desired compound . The reaction mixture is then poured into water, and the organic phase is extracted with ether, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient solvents, catalysts, and reaction conditions to increase yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
Applications De Recherche Scientifique
1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable compound in biochemical studies. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound shares a similar trifluoromethyl group and pyridine ring but lacks the pyrazole moiety.
5-Acetyl-2-(trifluoromethyl)pyridine: Another related compound with a trifluoromethyl group and pyridine ring but different functional groups.
Uniqueness
1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is unique due to its specific combination of the trifluoromethyl group and the pyrazolo[4,3-b]pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H6F3N3O |
|---|---|
Poids moléculaire |
229.16 g/mol |
Nom IUPAC |
1-[6-(trifluoromethyl)pyrazolo[4,3-b]pyridin-1-yl]ethanone |
InChI |
InChI=1S/C9H6F3N3O/c1-5(16)15-8-2-6(9(10,11)12)3-13-7(8)4-14-15/h2-4H,1H3 |
Clé InChI |
FQERVFKZJWNOQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C=N1)N=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




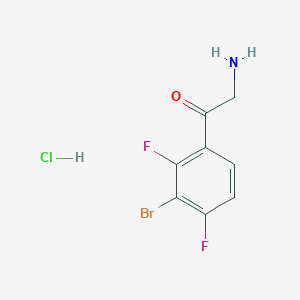
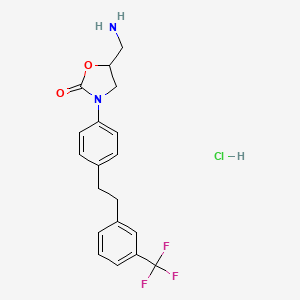

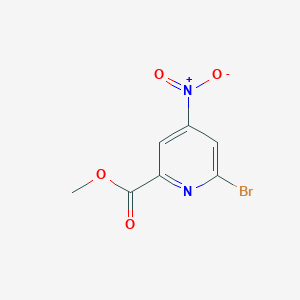
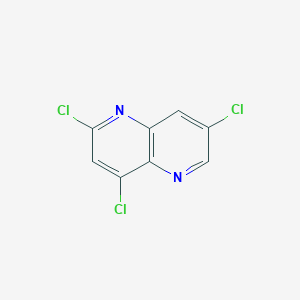
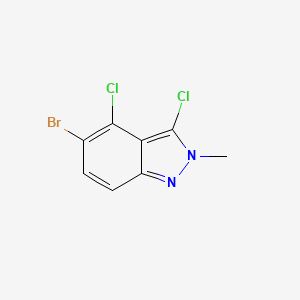
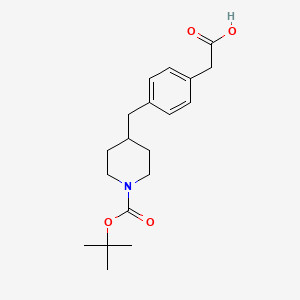
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)


![3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12844292.png)
